Tert-butyl(2,5-dichlorophenoxy)dimethylsilane
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Overview
Description
Tert-butyl(2,5-dichlorophenoxy)dimethylsilane is a chemical compound with the molecular formula C12H18Cl2OSi and a molecular weight of 277.27 g/mol . It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl(2,5-dichlorophenoxy)dimethylsilane typically involves the reaction of 2,5-dichlorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Tert-butyl(2,5-dichlorophenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group or the dimethylsilane group is replaced by other nucleophiles.
Oxidation and Reduction:
Scientific Research Applications
Tert-butyl(2,5-dichlorophenoxy)dimethylsilane is used in various scientific research applications, including:
Organic Synthesis: It serves as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions to occur without interference from the hydroxyl group.
Material Science: The compound is used in the preparation of silicon-based materials and coatings, which have applications in electronics and surface protection.
Pharmaceutical Research: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of tert-butyl(2,5-dichlorophenoxy)dimethylsilane primarily involves its role as a protecting group in organic synthesis. By forming a stable bond with hydroxyl groups, it prevents unwanted reactions at these sites, allowing for selective transformations elsewhere in the molecule . The molecular targets and pathways involved are specific to the reactions and processes in which the compound is used.
Comparison with Similar Compounds
Similar compounds to tert-butyl(2,5-dichlorophenoxy)dimethylsilane include:
Tert-butyl(2,4-dichlorophenoxy)dimethylsilane: This compound has a similar structure but with chlorine atoms at different positions on the phenoxy ring.
Tert-butyl(3,5-dichlorophenoxy)dimethylsilane: Another structural isomer with chlorine atoms at the 3 and 5 positions.
This compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
tert-butyl-(2,5-dichlorophenoxy)-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2OSi/c1-12(2,3)16(4,5)15-11-8-9(13)6-7-10(11)14/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLKAQQYTUSXFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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